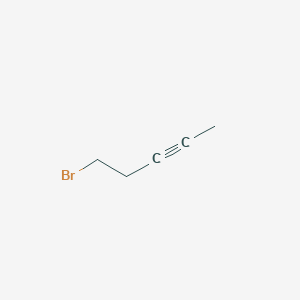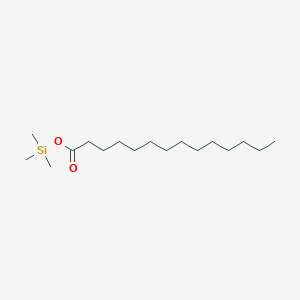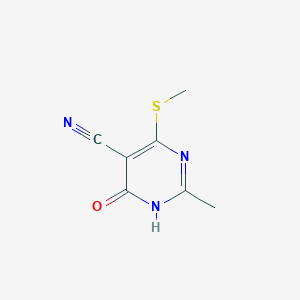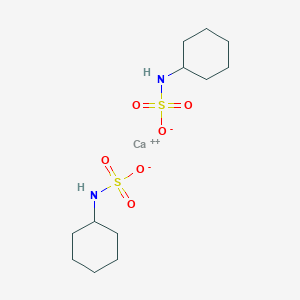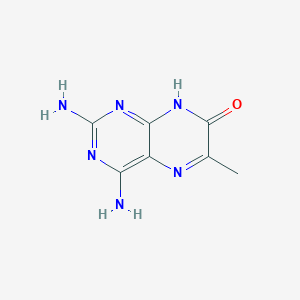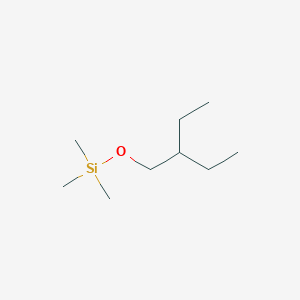![molecular formula C19H12N2 B093192 Benzo[4,5]indolo[1,2-a]quinazoline CAS No. 194-60-5](/img/structure/B93192.png)
Benzo[4,5]indolo[1,2-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[4,5]indolo[1,2-a]quinazoline (BIQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIQ has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of BIQ makes it an attractive target for synthetic chemists, and several methods for its synthesis have been developed.
Wirkmechanismus
The exact mechanism of action of Benzo[4,5]indolo[1,2-a]quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Benzo[4,5]indolo[1,2-a]quinazoline has been shown to inhibit the activity of several enzymes involved in cell growth and division, as well as the expression of certain genes involved in cancer progression.
Biochemische Und Physiologische Effekte
Benzo[4,5]indolo[1,2-a]quinazoline has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA synthesis, and the modulation of immune responses. These effects are likely responsible for the compound's observed biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of working with Benzo[4,5]indolo[1,2-a]quinazoline in the laboratory is its relatively simple synthesis method. However, the compound can be difficult to purify due to its propensity to form impurities during the reaction. Additionally, the biological activity of Benzo[4,5]indolo[1,2-a]quinazoline can be highly dependent on the specific substitution pattern of the molecule, making it challenging to predict its activity in different systems.
Zukünftige Richtungen
There are several areas of research that could be pursued to further our understanding of Benzo[4,5]indolo[1,2-a]quinazoline and its potential applications. One direction could be the development of more efficient synthesis methods for Benzo[4,5]indolo[1,2-a]quinazoline and its derivatives, which could enable the production of larger quantities for use in biological studies. Another direction could be the investigation of the compound's activity in combination with other drugs or therapies, which could enhance its efficacy against cancer and other diseases. Finally, the exploration of the molecular mechanisms underlying Benzo[4,5]indolo[1,2-a]quinazoline's biological activities could provide valuable insights into the development of new drugs targeting similar pathways.
Synthesemethoden
The synthesis of Benzo[4,5]indolo[1,2-a]quinazoline typically involves the reaction of an indole derivative with an isatoic anhydride in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of Benzo[4,5]indolo[1,2-a]quinazoline with minimal side reactions. Other methods, such as the use of metal catalysts or microwave irradiation, have also been reported.
Wissenschaftliche Forschungsanwendungen
Benzo[4,5]indolo[1,2-a]quinazoline has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. Benzo[4,5]indolo[1,2-a]quinazoline has also demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
194-60-5 |
|---|---|
Produktname |
Benzo[4,5]indolo[1,2-a]quinazoline |
Molekularformel |
C19H12N2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2,10-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-18-16(15)11-19-20-12-14-6-2-4-8-17(14)21(18)19/h1-12H |
InChI-Schlüssel |
DSJVXWFOOPJZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Synonyme |
7H-Benzo[c]pyrido[3,2-g]carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



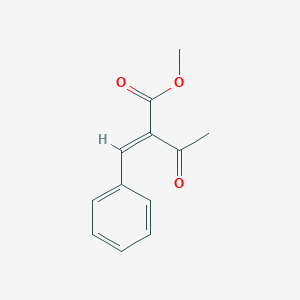
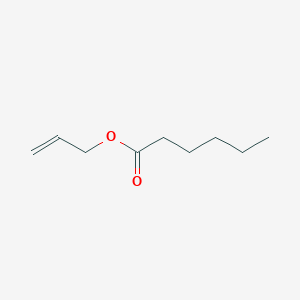
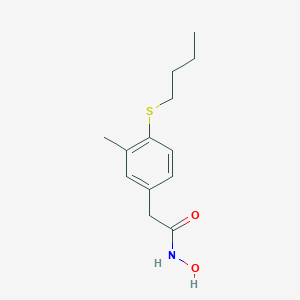
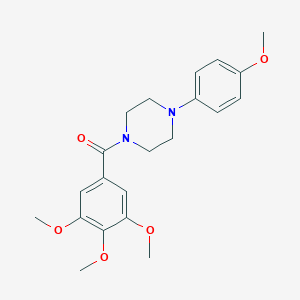
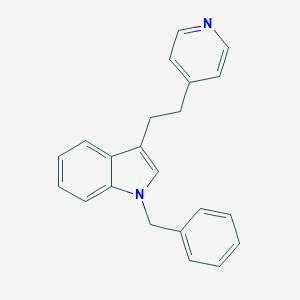
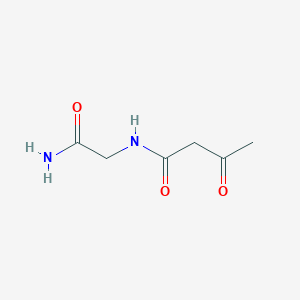
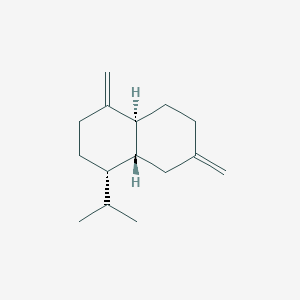
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
